molecular formula C20H19ClFN5O B11196566 4-amino-2-[benzyl(methyl)amino]-N-(3-chloro-4-fluorobenzyl)pyrimidine-5-carboxamide

4-amino-2-[benzyl(methyl)amino]-N-(3-chloro-4-fluorobenzyl)pyrimidine-5-carboxamide

Cat. No.: B11196566
M. Wt: 399.8 g/mol
InChI Key: NUUQGCKAGMDJAR-UHFFFAOYSA-N
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Description

4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, benzyl, methyl, chloro, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the reaction of 4-amino-2-chloropyrimidine with benzylmethylamine under basic conditions to introduce the benzyl(methyl)amino group. This is followed by the reaction with 3-chloro-4-fluorobenzylamine to introduce the N-[(3-chloro-4-fluorophenyl)methyl] group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide
  • 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxylate
  • 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-thiocarboxamide

Uniqueness

The uniqueness of 4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H19ClFN5O

Molecular Weight

399.8 g/mol

IUPAC Name

4-amino-2-[benzyl(methyl)amino]-N-[(3-chloro-4-fluorophenyl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C20H19ClFN5O/c1-27(12-13-5-3-2-4-6-13)20-25-11-15(18(23)26-20)19(28)24-10-14-7-8-17(22)16(21)9-14/h2-9,11H,10,12H2,1H3,(H,24,28)(H2,23,25,26)

InChI Key

NUUQGCKAGMDJAR-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C(=N2)N)C(=O)NCC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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